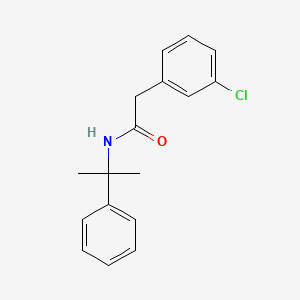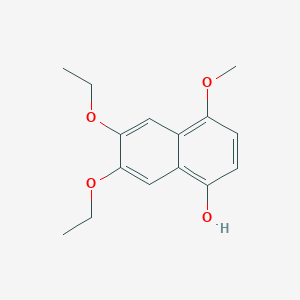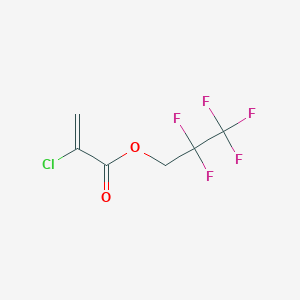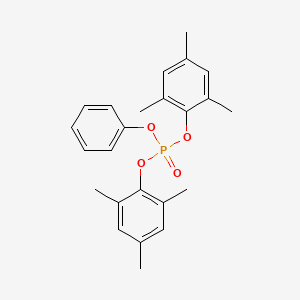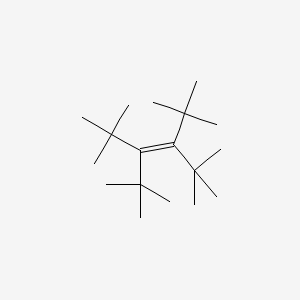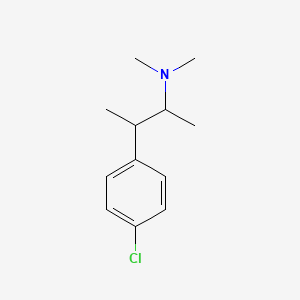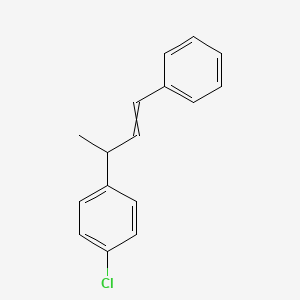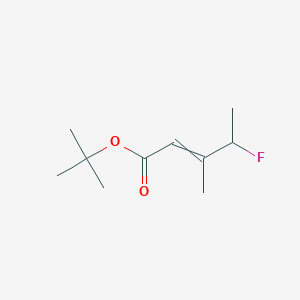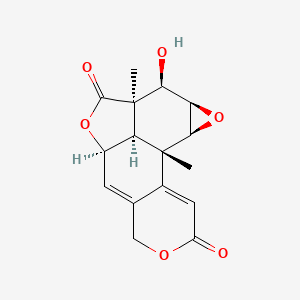
Wentilactone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of Wentilactone A involves several steps, starting from (S)-Wieland–Miescher ketone . The synthesis employs 3β-hydroxydilactone as a common precursor, which undergoes various modifications on the A-ring to yield this compound . The reaction conditions typically involve the use of lithium ethoxy-acetylide in tetrahydrofuran (THF) for the 1,2-addition reaction, followed by catalytic aqueous sulfuric acid and ethanol for further transformations .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes developed in research laboratories provide a foundation for potential large-scale production. The use of common precursors and well-established reaction conditions suggests that industrial synthesis could be feasible with optimization.
Analyse Chemischer Reaktionen
Types of Reactions: Wentilactone A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activities or to create derivatives for further study.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include lithium ethoxy-acetylide, tetrahydrofuran (THF), and catalytic aqueous sulfuric acid . These reagents facilitate the formation of key intermediates and the final product.
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with modifications on the A-ring, such as CJ-1445 and asperolide B . These derivatives are studied for their unique biological activities and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Wentilactone A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying complex synthetic routes and reaction mechanisms . In biology and medicine, this compound is investigated for its antitumor activities and its ability to reverse cisplatin resistance in ovarian cancer cells by inhibiting the NF-κB/ECM1 signaling pathway . This makes it a potential candidate for developing new cancer therapies. Additionally, its minimal toxicity profile makes it an attractive compound for further pharmacological studies .
Wirkmechanismus
Wentilactone A exerts its effects by targeting the NF-κB/ECM1 signaling pathway . It inhibits the phosphorylation of NF-κB through the upstream inhibition of IKK/IκB phosphorylation, thereby blocking the expression of extracellular matrix protein-1 (ECM1) . This mechanism is crucial for reversing cisplatin-induced activation of NF-κB/ECM1 and overcoming cisplatin resistance in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Wentilactone A is part of the norditerpenoid dilactone family, which includes compounds such as Wentilactone B, oidiolactone A, oidiolactone B, and oidiolactone D . These compounds share a common 6/6/6/5 tetracyclic ring skeleton and exhibit various biological activities, including antitumor, antifungal, and anti-inflammatory properties . What sets this compound apart is its specific mechanism of action in inhibiting the NF-κB/ECM1 signaling pathway, making it particularly effective in reversing cisplatin resistance in cancer cells .
Eigenschaften
CAS-Nummer |
76235-83-1 |
|---|---|
Molekularformel |
C16H16O6 |
Molekulargewicht |
304.29 g/mol |
IUPAC-Name |
(1S,2S,4R,5R,6R,9R,17R)-5-hydroxy-1,6-dimethyl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-10,15-diene-7,14-dione |
InChI |
InChI=1S/C16H16O6/c1-15-7-4-9(17)20-5-6(7)3-8-11(15)16(2,14(19)21-8)12(18)10-13(15)22-10/h3-4,8,10-13,18H,5H2,1-2H3/t8-,10-,11-,12+,13-,15-,16-/m1/s1 |
InChI-Schlüssel |
UBQJSYFOVWBSFP-XUBUYMCTSA-N |
Isomerische SMILES |
C[C@@]12[C@@H]3[C@@H](C=C4COC(=O)C=C4[C@]3([C@H]5[C@@H]([C@@H]1O)O5)C)OC2=O |
Kanonische SMILES |
CC12C3C(C=C4COC(=O)C=C4C3(C5C(C1O)O5)C)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




